molecular formula C9H9N3O3 B1349391 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile CAS No. 63989-40-2

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Cat. No. B1349391
CAS RN: 63989-40-2
M. Wt: 207.19 g/mol
InChI Key: AADOGXABUHCROC-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile, also known as 2-HENB, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a nitrobenzonitrile derivative, which has a wide range of applications in organic synthesis and medicinal chemistry. Due to its unique chemical and physical properties, 2-HENB has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

One of the primary applications of 2-aminobenzonitriles, including structures similar to 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile, is in the synthesis of other complex molecules. For instance, 2-aminobenzonitriles have been prepared from 2-arylindoles through a process that involves nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage, showcasing a method to rapidly synthesize benzoxazinones by intramolecular condensation (Wei-Li Chen et al., 2018). This highlights the utility of these compounds in facilitating novel synthetic pathways for complex organic molecules.

Novel Compound Formation

Research has also explored the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of novel compounds such as 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. These compounds were characterized by various spectroscopic techniques, demonstrating the potential of 2-amino-5-nitrobenzonitrile derivatives in generating new chemical entities (Jiarong Li et al., 2006).

Photophysical Applications

Another fascinating application is in the field of photophysical studies, where organotin compounds derived from Schiff bases, including derivatives of 2-aminophenol (similar in functionality to 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile), were synthesized and characterized for their utility in organic light-emitting diodes (OLEDs). These studies revealed the compounds' quantum yields and lifetime, indicating their potential in photophysical applications and materials science (M. C. García-López et al., 2014).

Corrosion Inhibition

Furthermore, derivatives of 2-amino-5-nitrobenzonitrile have been evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies confirmed the high efficiency of these compounds in corrosion protection, showcasing their practical applications in industrial maintenance and materials science (C. Verma et al., 2015).

Antiparasitic and Antifungal Evaluation

In the realm of biomedicine, 2'-arylsubstituted-1H,1'H-[2,5']bisbenzimidazolyl-5-carboxamidines, synthesized from 4-amino-3-nitrobenzonitrile, have been screened for their antiparasitic and antifungal activities. This research highlights the potential therapeutic applications of these compounds in combating infectious diseases (M. Alp et al., 2009).

properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADOGXABUHCROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344938
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

CAS RN

63989-40-2
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYETHYLAMINO)-5-NITROBENZONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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